molecular formula C25H30N8O B12422305 Pdgfr-IN-1

Pdgfr-IN-1

货号: B12422305
分子量: 458.6 g/mol
InChI 键: PQIKUMYNSRASMV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pdgfr-IN-1 is an orally active inhibitor of platelet-derived growth factor receptors, specifically targeting PDGFRα and PDGFRβ. It exhibits strong anti-tumor effects and low toxicity, making it a valuable compound in the study of osteosarcoma and other cancers .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Pdgfr-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical reactors and purification techniques to isolate the final product.

化学反应分析

Types of Reactions: Pdgfr-IN-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives of this compound, while reduction may yield reduced forms of the compound.

科学研究应用

Pdgfr-IN-1 has a wide range of scientific research applications, including:

作用机制

Pdgfr-IN-1 exerts its effects by binding to the extracellular domain of PDGFRα and PDGFRβ, preventing the dimerization and autophosphorylation of these receptors. This inhibition blocks the downstream signaling pathways that promote cell proliferation, migration, and survival. The molecular targets include various tyrosine kinases and signaling molecules involved in these pathways .

相似化合物的比较

    Imatinib: A well-known PDGFR inhibitor used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors.

    Sunitinib: Another PDGFR inhibitor used to treat renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.

    Sorafenib: Targets multiple kinases, including PDGFR, and is used in the treatment of liver, kidney, and thyroid cancers.

Uniqueness of Pdgfr-IN-1: this compound is unique due to its high specificity for PDGFRα and PDGFRβ, coupled with its strong anti-tumor effects and low toxicity. This makes it a promising candidate for further research and development in cancer therapy .

属性

分子式

C25H30N8O

分子量

458.6 g/mol

IUPAC 名称

2-N-[4-(4-ethylpiperazin-1-yl)-3-methoxyphenyl]-4-N-(1H-indazol-6-yl)-5-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C25H30N8O/c1-4-32-9-11-33(12-10-32)22-8-7-20(14-23(22)34-3)29-25-26-15-17(2)24(30-25)28-19-6-5-18-16-27-31-21(18)13-19/h5-8,13-16H,4,9-12H2,1-3H3,(H,27,31)(H2,26,28,29,30)

InChI 键

PQIKUMYNSRASMV-UHFFFAOYSA-N

规范 SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=C(C(=N3)NC4=CC5=C(C=C4)C=NN5)C)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。